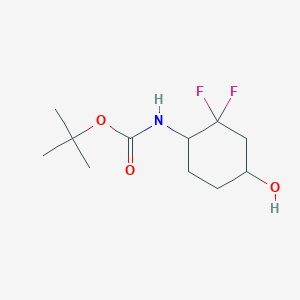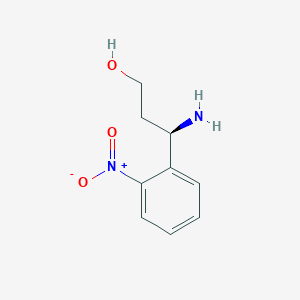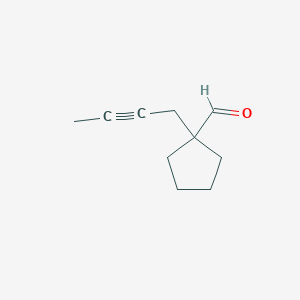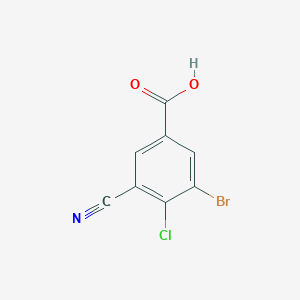![molecular formula C12H16BrFN2O2 B13067168 tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B13067168.png)
tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and fluorinated pyridine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Starting Materials: tert-Butyl carbamate, 5-bromo-3-fluoropyridine, and a suitable base.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The tert-butyl carbamate is first deprotonated using a base such as sodium hydride or potassium tert-butoxide. The resulting anion is then reacted with 5-bromo-3-fluoropyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will yield the corresponding amine.
Applications De Recherche Scientifique
tert-Butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[(1S)-1-(5-bromo-3-methoxypyridin-2-yl)ethyl]carbamate
- tert-Butyl N-[(1S)-1-(5-chloro-3-fluoropyridin-2-yl)ethyl]carbamate
- tert-Butyl N-[(1S)-1-(5-iodo-3-fluoropyridin-2-yl)ethyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate lies in its specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. The combination of bromine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C12H16BrFN2O2 |
|---|---|
Poids moléculaire |
319.17 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H16BrFN2O2/c1-7(16-11(17)18-12(2,3)4)10-9(14)5-8(13)6-15-10/h5-7H,1-4H3,(H,16,17)/t7-/m0/s1 |
Clé InChI |
HKXACTQRBSSCDB-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=N1)Br)F)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=C(C=C(C=N1)Br)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)




![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)



![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)

